molecular formula C12H12ClN3O B092068 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone CAS No. 3707-98-0

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone

Cat. No. B092068
CAS RN: 3707-98-0
M. Wt: 249.69 g/mol
InChI Key: HMJHBWNOBINIKP-UHFFFAOYSA-N
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Description

“4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone” is a chemical compound with the molecular formula C12H12ClN3O . It is a pyridazinone derivative, which is a class of compounds containing a pyridazinone moiety, which is a pyridazine bearing a ketone group at the 3-position .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone” is characterized by a terminal phenyl ring and an adjacent furan ring that subtend a dihedral angle of 6.77 (17)°. The 4-chloro-5-(dimethylamino)-pyridazin-3(2H)-one group is linked to the oxadiazole ring by a methylene bridge .

Scientific Research Applications

Inhibition of Photosynthesis

San 9785 has been studied for its effects on photosynthesis. It was found to inhibit photosynthesis within 2 hours after initial exposure of leaf tissue to the chemicals . This could be useful in studying the mechanisms of photosynthesis and developing new strategies for controlling plant growth.

Fatty Acid Metabolism

Research has shown that San 9785 affects the metabolism of fatty acids in plants. It was observed that the synthesis of 18:3 esterified to monogalactosyl diacylglycerol (MGDG) was not completely inhibited by San 9785 up to 48 hours after feeding . This could provide insights into the role of fatty acids in plant metabolism and growth.

Effects on Chloroplast Ultrastructure

Studies have shown that San 9785 can cause changes in the ultrastructure of chloroplasts. Despite a substantial modification of the fatty-acid composition of thylakoid lipids, there were no gross abnormalities in chloroplast morphology . This could be useful in studying the structure and function of chloroplasts.

Impact on Electron Transport

San 9785 has been found to interfere with electron transport in plants. Altered room-temperature fluorescence kinetics at 20°C indicated an interference with electron transport . This could be useful in studying the electron transport chain in plants.

Modulation of Unsaturated Fatty Acids Content in Algae

San 9785 has been used to modulate the content of unsaturated fatty acids in algae such as Spirulina platensis and Chlorella minutissima . This could be useful in biofuel production and other industrial applications of algae.

Synthesis of Metal Complexes

A study has reported the synthesis of 4-chloro-2- { [5- (diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes . This could be useful in the development of new materials and catalysts.

Mechanism of Action

San 9785, also known as 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone or 4-chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one, is a compound that has been studied for its effects on photosynthesis and chloroplast development . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary target of San 9785 is the photosystem II in the chloroplasts of plants . Photosystem II is a key component of the photosynthetic light reactions, where it plays a crucial role in the conversion of light energy into chemical energy.

Mode of Action

San 9785 interacts with its target by inhibiting the photosystem II activity . This inhibition blocks the electron efflux from Q A, a primary electron acceptor in photosystem II .

Biochemical Pathways

The inhibition of photosystem II by San 9785 affects the photosynthetic electron transport chain, leading to a decrease in photosynthetic activity . This results in a substantial modification of the fatty-acid composition of thylakoid lipids . The overall effect of these changes is to increase the proportion of appressed to non-appressed membranes .

Result of Action

The inhibition of photosystem II by San 9785 leads to a decrease in photosynthetic activity . This results in changes in the arrangements of chloroplast membranes and a decrease in the chlorophyll a/b ratio . There is also an increase in the amount of light-harvesting chlorophylls and an increase in excitation-energy transfer from photosystem II to photosystem I .

Action Environment

The action of San 9785 is influenced by environmental factors such as light and temperature . For example, the effect of San 9785 is more pronounced in green leaves or mature chloroplasts . Additionally, the action of San 9785 can be influenced by the stage of chloroplast development and the conditions of treatment .

properties

IUPAC Name

4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-15(2)10-8-14-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJHBWNOBINIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074553
Record name 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone

CAS RN

3707-98-0
Record name 3(2H)-pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003707980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSJ01SK3SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of San 9785 in photosynthetic organisms?

A1: San 9785 primarily targets the desaturation pathway of linoleic acid (18:2) to linolenic acid (18:3), particularly within the chloroplast. [, , , , , , , , ] This inhibition primarily affects the formation of linolenic acid associated with monogalactosyldiacylglycerol (MGDG), a major lipid component of chloroplast membranes. [, ]

Q2: How does the inhibition of linolenic acid synthesis by San 9785 affect photosynthetic processes?

A2: Inhibiting linolenic acid synthesis leads to alterations in the structure and function of thylakoid membranes within chloroplasts. [, , , , , , , ] This can manifest as changes in:

  • Energy distribution within the photosynthetic apparatus: San 9785 treatment can influence excitation energy transfer between photosystem II (PSII) and photosystem I (PSI), potentially due to changes in the lipid environment surrounding these complexes. [, ]
  • State transitions: The ability of the photosynthetic apparatus to adjust energy distribution between PSII and PSI in response to changing light conditions is impaired. []
  • Chlorophyll fluorescence characteristics: San 9785 treatment can alter chlorophyll fluorescence induction and thermoluminescence, reflecting changes in electron transport and energy transfer processes. [, ]

Q3: Does San 9785 exclusively affect linolenic acid synthesis?

A3: While primarily known for its effect on linolenic acid, research shows San 9785 can also impact the levels of trans-Δ3-hexadecenoic acid (16:1) in phosphatidylglycerol, another important chloroplast lipid. [, ] The extent of this effect appears to be species-dependent. []

Q4: How does San 9785 affect the ultrastructure of chloroplasts?

A4: Electron microscopy studies indicate that San 9785 can induce various structural abnormalities in chloroplasts. [, ] The specific nature of these abnormalities may vary depending on the concentration of the compound and the plant species studied.

Q5: What is the molecular formula and weight of San 9785?

A5: The molecular formula of San 9785 is C12H14ClN3O, and its molecular weight is 251.71 g/mol.

Q6: Is there any spectroscopic data available for San 9785?

A6: The provided research papers do not delve into detailed spectroscopic data for San 9785.

Q7: Does San 9785 possess any catalytic properties?

A7: San 9785 is primarily recognized as an inhibitor of fatty acid desaturation and not for possessing catalytic properties. [, , ]

Q8: What are the primary applications of San 9785 in research?

A8: San 9785 is primarily used as a tool to:

  • Investigate the biosynthesis and physiological roles of linolenic acid in plants and algae. [, , , ]
  • Study the structure-function relationship of thylakoid membranes and the impact of lipid composition on photosynthetic processes. [, , , , , , , ]
  • Explore the interplay between chloroplast function and other cellular processes, such as α-amylase regulation. [, ]
  • Potentially select for algal strains with altered fatty acid profiles, as demonstrated by the selection of high EPA content strains of Ellipsoidion sp. using San 9785. []

Q9: Are there any computational chemistry studies or QSAR models available for San 9785 or related pyridazinones?

A9: The provided research papers primarily focus on experimental investigations. While they highlight the structure-activity relationship, they do not provide specific details on computational modeling or QSAR studies for San 9785.

Q10: How do structural modifications to the pyridazinone scaffold influence the compound's activity?

A10: Research on related pyridazinone herbicides suggests that modifications to the phenyl ring and the substituents at the 4- and 5- positions can significantly impact their effects on carotenoid and chlorophyll biosynthesis. [, ] For instance:

  • Trifluoromethyl substitution on the phenyl ring: Compounds like San 9789 and San 6706, containing a trifluoromethyl group on the phenyl ring, exhibit strong inhibition of carotenoid biosynthesis. [, ]
  • Dimethyl substitution at the 5-position: San 9785, with a dimethylamino group at the 5-position, shows a more targeted effect on linolenic acid desaturation, with less pronounced effects on carotenoid biosynthesis compared to its trifluoromethyl-substituted counterparts. [, , , ]

Q11: What is known about the stability and formulation of San 9785?

A11: The research papers primarily focus on the biological effects of San 9785 and do not provide detailed information on its stability under various conditions or specific formulation strategies.

Q12: Is there information available regarding the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance and cross-resistance, toxicology and safety, drug delivery and targeting, biomarkers and diagnostics related to San 9785?

A12: The provided research papers primarily focus on the compound's mode of action and its effects on lipid metabolism and photosynthesis in plants and algae. They do not provide detailed information regarding SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, or diagnostics for San 9785.

Q13: What analytical methods are typically employed to study the effects of San 9785?

A13: The research papers utilize a combination of techniques to investigate the impact of San 9785, including:

  • Lipid analysis: Techniques like thin-layer chromatography (TLC) and gas chromatography (GC) are employed to analyze changes in the fatty acid composition of various lipid classes. [, , , , , ]
  • Pigment analysis: Spectrophotometry is used to quantify chlorophyll and carotenoid content. [, , , ]
  • Photosynthetic activity measurements: Techniques like chlorophyll fluorescence induction, oxygen evolution measurements, and carbon dioxide fixation assays are employed to assess the effects on photosynthesis. [, , , , , , , , , ]
  • Electron microscopy: Used to visualize structural changes in chloroplasts upon San 9785 treatment. [, ]

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